tert-Butyl 2-(2-(piperazin-1-yl)pyridin-3-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl2-(2-(piperazin-1-yl)pyridin-3-yl)piperidine-1-carboxylate is a complex organic compound that features a piperazine ring, a pyridine ring, and a piperidine ring
Preparation Methods
The synthesis of tert-Butyl2-(2-(piperazin-1-yl)pyridin-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-(6-nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester. This intermediate is then subjected to hydrogenation using palladium on carbon (Pd/C) in ethanol under a hydrogen atmosphere to yield tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate .
Chemical Reactions Analysis
tert-Butyl2-(2-(piperazin-1-yl)pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyridine rings, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
tert-Butyl2-(2-(piperazin-1-yl)pyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is studied for its potential antibacterial and antifungal properties.
Drug Development: It serves as a building block in the development of new therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of tert-Butyl2-(2-(piperazin-1-yl)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperazine and pyridine rings allow the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s pharmacological effects .
Comparison with Similar Compounds
tert-Butyl2-(2-(piperazin-1-yl)pyridin-3-yl)piperidine-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound is a precursor in the synthesis of tert-Butyl2-(2-(piperazin-1-yl)pyridin-3-yl)piperidine-1-carboxylate.
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound is used as an intermediate in the synthesis of biologically active molecules.
Properties
Molecular Formula |
C19H30N4O2 |
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Molecular Weight |
346.5 g/mol |
IUPAC Name |
tert-butyl 2-(2-piperazin-1-ylpyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H30N4O2/c1-19(2,3)25-18(24)23-12-5-4-8-16(23)15-7-6-9-21-17(15)22-13-10-20-11-14-22/h6-7,9,16,20H,4-5,8,10-14H2,1-3H3 |
InChI Key |
CITOPIJCOKCLLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=C(N=CC=C2)N3CCNCC3 |
Origin of Product |
United States |
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